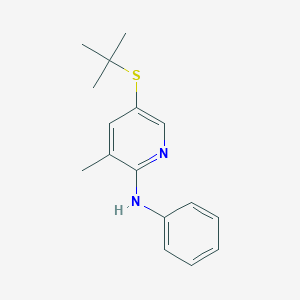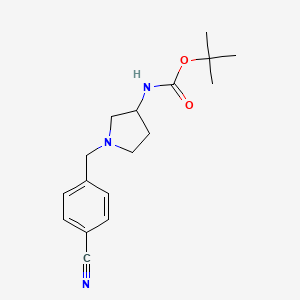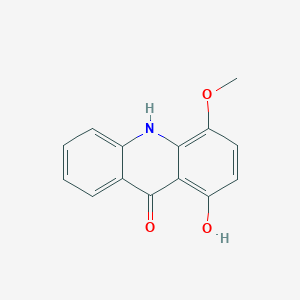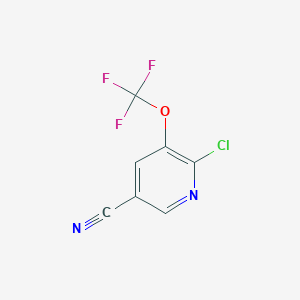
6-Chloro-5-(trifluoromethoxy)nicotinonitrile
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
6-Chloro-5-(trifluoromethoxy)nicotinonitrile is a chemical compound with the molecular formula C7H2ClF3N2O It is a derivative of nicotinonitrile, characterized by the presence of a chlorine atom at the 6th position and a trifluoromethoxy group at the 5th position on the pyridine ring
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 6-Chloro-5-(trifluoromethoxy)nicotinonitrile typically involves the introduction of the chlorine and trifluoromethoxy groups onto the nicotinonitrile core. One common method is the nucleophilic aromatic substitution reaction, where a suitable precursor, such as 6-chloronicotinonitrile, is reacted with a trifluoromethoxy source under appropriate conditions. The reaction is usually carried out in the presence of a base, such as potassium carbonate, and a solvent, such as dimethyl sulfoxide, at elevated temperatures.
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using similar reaction conditions as in the laboratory. The process is optimized for higher yields and purity, often involving continuous flow reactors and automated systems to ensure consistent quality and efficiency.
化学反応の分析
Types of Reactions
6-Chloro-5-(trifluoromethoxy)nicotinonitrile undergoes various chemical reactions, including:
Substitution Reactions: The chlorine atom can be substituted with other nucleophiles, such as amines or thiols, under appropriate conditions.
Oxidation and Reduction: The compound can undergo oxidation to form corresponding oxides or reduction to form reduced derivatives.
Coupling Reactions: It can participate in coupling reactions, such as Suzuki-Miyaura coupling, to form more complex molecules.
Common Reagents and Conditions
Nucleophiles: Amines, thiols, and other nucleophiles for substitution reactions.
Oxidizing Agents: Hydrogen peroxide or other oxidizing agents for oxidation reactions.
Reducing Agents: Sodium borohydride or other reducing agents for reduction reactions.
Catalysts: Palladium catalysts for coupling reactions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution with an amine can yield an aminated derivative, while coupling reactions can produce biaryl compounds.
科学的研究の応用
6-Chloro-5-(trifluoromethoxy)nicotinonitrile has several scientific research applications:
Chemistry: Used as a building block in organic synthesis to create more complex molecules.
Biology: Investigated for its potential biological activity and interactions with biological targets.
Medicine: Explored for its potential as a pharmaceutical intermediate or active ingredient.
Industry: Utilized in the development of agrochemicals, dyes, and other industrial products.
作用機序
The mechanism of action of 6-Chloro-5-(trifluoromethoxy)nicotinonitrile involves its interaction with specific molecular targets. The trifluoromethoxy group can enhance the compound’s lipophilicity, allowing it to penetrate biological membranes more effectively. The chlorine atom can participate in hydrogen bonding and other interactions with target molecules, influencing the compound’s biological activity. The exact pathways and targets depend on the specific application and context.
類似化合物との比較
Similar Compounds
6-Chloro-5-(trifluoromethyl)nicotinonitrile: Similar structure but with a trifluoromethyl group instead of a trifluoromethoxy group.
6-Chloronicotinonitrile: Lacks the trifluoromethoxy group, making it less lipophilic.
Nicotinonitrile: The parent compound without any substituents.
Uniqueness
6-Chloro-5-(trifluoromethoxy)nicotinonitrile is unique due to the presence of both chlorine and trifluoromethoxy groups, which confer distinct chemical and physical properties. The trifluoromethoxy group enhances lipophilicity and stability, while the chlorine atom provides a site for further functionalization, making this compound versatile for various applications.
特性
分子式 |
C7H2ClF3N2O |
|---|---|
分子量 |
222.55 g/mol |
IUPAC名 |
6-chloro-5-(trifluoromethoxy)pyridine-3-carbonitrile |
InChI |
InChI=1S/C7H2ClF3N2O/c8-6-5(14-7(9,10)11)1-4(2-12)3-13-6/h1,3H |
InChIキー |
CGFNKPFIGOQWDG-UHFFFAOYSA-N |
正規SMILES |
C1=C(C=NC(=C1OC(F)(F)F)Cl)C#N |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


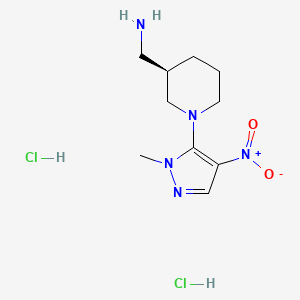




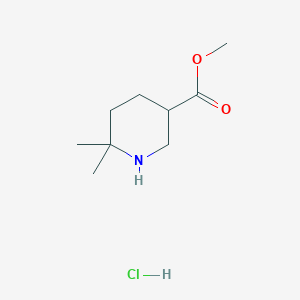


![2-(4-Methoxyphenyl)-8,8-dimethyl-7,8-dihydroimidazo[1,2-A]pyrazin-6(5H)-one](/img/structure/B15058339.png)
![2-(3-ethoxyphenyl)-6,7-dihydro-5H-cyclopenta[d]pyrimidin-4-amine](/img/structure/B15058340.png)
![1-(Benzo[d][1,3]dioxol-5-yl)-2,2,2-trifluoroethanamine](/img/structure/B15058359.png)
